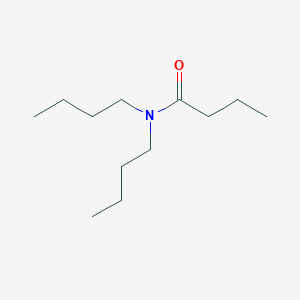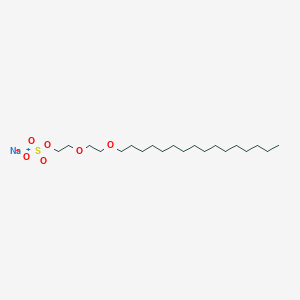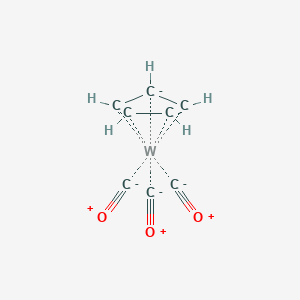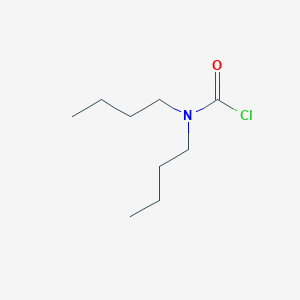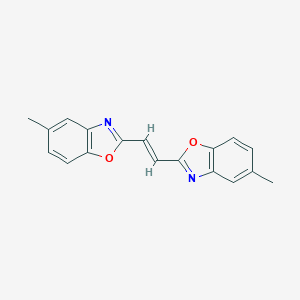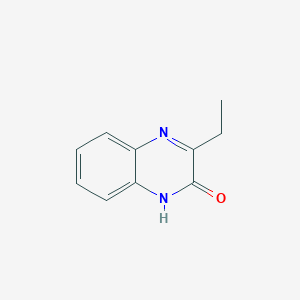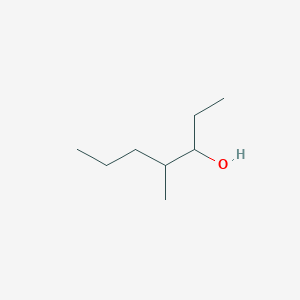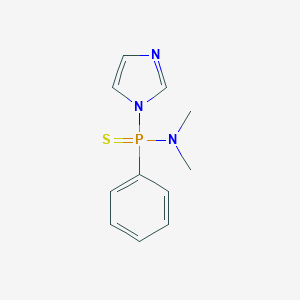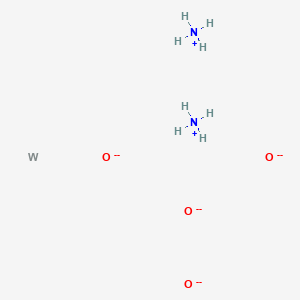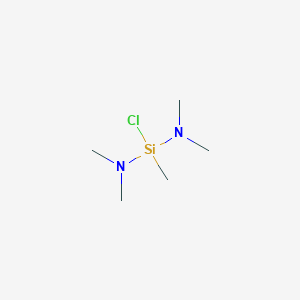
Bronze
Vue d'ensemble
Description
Bronze is one of the earliest metals known to man. It is defined as an alloy made of copper and another metal, usually tin. Compositions vary, but most modern bronze is 88% copper and 12% tin . Bronze may also contain manganese, aluminum, nickel, phosphorus, silicon, arsenic, or zinc .
Synthesis Analysis
Bronze is synthesized by combining copper and tin in varying proportions. The exact process and proportions can vary depending on the desired properties of the resulting bronze alloy .Molecular Structure Analysis
The molecular structure of bronze depends on its composition. Typically, bronze consists of copper atoms interspersed with tin atoms. The exact arrangement of these atoms can vary depending on the specific alloy and its treatment .Chemical Reactions Analysis
Bronze can undergo various chemical reactions, particularly corrosion. For example, bronze alloys in NaCl solution show significant corrosion behavior . The corrosion behavior is influenced by the presence of chloride ions, which react actively with copper alloys .Physical And Chemical Properties Analysis
Bronze is a hard, brittle metal that is highly ductile and exhibits low friction against other metals . It is resistant to corrosion and has high tensile strength, good malleability, and can readily be cast into intricate shapes .Applications De Recherche Scientifique
Authentication of Ancient Bronzes :
- A study by Robbiola & Portier (2006) highlights a framework for authenticating ancient bronze artifacts. It emphasizes the need for a comprehensive approach that considers the alloy, patina, and environment as interconnected systems.
Additive Manufacturing Technology :
- Research by Patalas-Maliszewska et al. (2020) investigates the application of bronze in additive manufacturing. The study analyzes the behavior of metal deposition in processes like Selective Laser Melting (SLM) and Direct Metal Deposition (DMD).
Electrocatalytic Applications :
- Chen et al. (2019) demonstrate the use of bronze in the electrocatalytic oxidation of glucose, integrating it into a smart toothbrush for non-invasive diabetes monitoring.
Corrosion Protection :
- A study by Kosec et al. (2010) explores the use of organic protective layers on bronze to prevent corrosion, particularly for bronze sculptures.
Archaeometallurgical Studies :
- Radivojević et al. (2018) discuss the provenance, use, and circulation of bronze in the European Bronze Age, emphasizing its archaeological significance.
Tribological Properties of Aluminum Alloys :
- Research by Sachek et al. (2015) investigates aluminum alloys as substitutes for bronzes in friction units, highlighting bronze's role in tribology.
Radiation Resistance :
- A study by Barabash et al. (2007) examines the impact of neutron irradiation on the mechanical properties and electrical resistivity of Nickel–Aluminum bronze, relevant for ITER's in-vessel components.
Metallurgical Analysis :
- Jha & Diwakar (2002) use metallurgical techniques to analyze the fracture of bronze gear teeth, providing insights into the material's behavior under stress.
Biological Treatment of Bronze :
- Albini et al. (2016) explore a biological treatment using fungi for the stabilization of bronze corrosion products, emphasizing eco-friendly preservation techniques.
Corrosion Mechanisms in Different Environments :
- Wang et al. (2017) review the corrosion processes of ancient Chinese bronzes in various environments, discussing conservation techniques and future research directions.
Safety And Hazards
Bronze, particularly in dust or fume form, may pose health hazards. It may cause an allergic skin reaction, is suspected of causing cancer, may damage fertility or the unborn child, may cause harm to breast-fed children, and causes damage to organs (blood, central nervous system, kidneys, lungs) through prolonged or repeated exposure .
Orientations Futures
Propriétés
IUPAC Name |
copper;tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNSUQLRTQLHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu].[Sn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39445-33-5, 12019-69-1 | |
| Record name | Copper, compd. with tin (4:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39445-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper, compd. with tin (6:5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bronze | |
CAS RN |
12597-70-5 | |
| Record name | Bronze | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012597705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bronze | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




